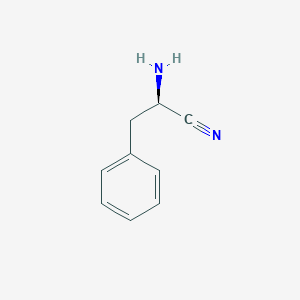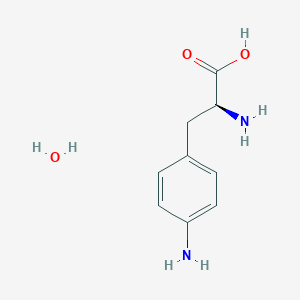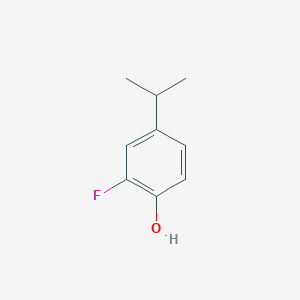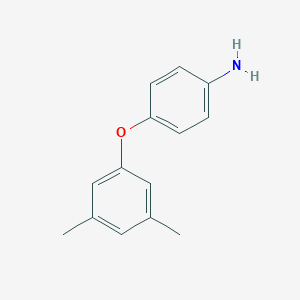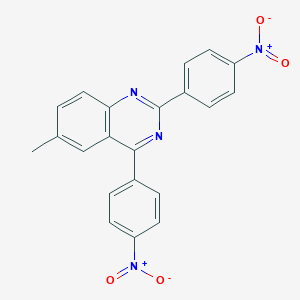
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that belongs to the quinazoline family. It is a yellow crystalline powder that is soluble in organic solvents like chloroform, methanol, and acetonitrile. The compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the inhibition of protein kinases, particularly the epidermal growth factor receptor (EGFR) kinase. The compound binds to the ATP-binding site of the kinase and prevents the phosphorylation of downstream signaling molecules. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline include:
1. Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This effect is attributed to the compound's ability to inhibit protein kinases and modulate cellular processes.
2. Modulation of Apoptosis: The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is attributed to the compound's ability to modulate the expression of various apoptotic genes and proteins.
3. Modulation of Cell Signaling: The compound has been shown to modulate various cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. This leads to the modulation of various cellular processes, such as cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages and limitations of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline for lab experiments include:
Advantages:
1. High Potency: The compound exhibits high potency in inhibiting protein kinases, which makes it a valuable tool for studying various cellular processes.
2. Fluorescence Properties: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules.
3. Drug Discovery Potential: The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
Limitations:
1. Toxicity: The compound exhibits some degree of toxicity, particularly at high concentrations. This can limit its use in certain lab experiments.
2. Specificity: The compound exhibits specificity for certain protein kinases, which can limit its use for studying other cellular processes.
3. Stability: The compound exhibits some degree of instability, particularly in aqueous solutions. This can limit its use in certain lab experiments.
Orientations Futures
There are several future directions for the study of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline, including:
1. Structure-Activity Relationship Studies: Further studies can be conducted to explore the structure-activity relationship of the compound, particularly in relation to its inhibition of protein kinases.
2. Drug Discovery: The compound's potential as a drug candidate can be further explored, particularly for the treatment of cancer and other diseases.
3. Biomolecule Detection: The compound's fluorescence properties can be further explored for the detection and quantification of biomolecules, such as DNA, RNA, and proteins.
4.
In Vivo
Studies: Further studies can be conducted to evaluate the compound's efficacy and safety in animal models, particularly for the treatment of cancer and other diseases.
Conclusion:
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline is a chemical compound that exhibits high potency in inhibiting protein kinases and modulating various cellular processes. The compound's potential applications in scientific research, particularly in the fields of biochemistry and drug discovery, make it a valuable tool for studying various cellular processes. Further studies are needed to explore the compound's structure-activity relationship, drug discovery potential, biomolecule detection, and in vivo efficacy and safety.
Méthodes De Synthèse
The synthesis of 6-Methyl-2,4-bis(4-nitrophenyl)quinazoline involves the reaction of 2,4-dinitroaniline with 6-methylquinazoline-2-thiol in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline has been used in various scientific research applications, including:
1. Protein Kinase Inhibition: The compound has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling and regulation. By inhibiting protein kinases, the compound can modulate various cellular processes, such as cell growth, differentiation, and apoptosis.
2. Fluorescence Detection: The compound exhibits strong fluorescence properties, which can be used for the detection and quantification of biomolecules, such as DNA, RNA, and proteins. The fluorescence intensity of the compound can be modulated by changing the pH, temperature, and solvent conditions.
3. Drug Discovery: The compound has been screened for its potential as a drug candidate, particularly for the treatment of cancer and other diseases. The compound's ability to inhibit protein kinases and modulate cellular processes makes it a promising target for drug discovery.
Propriétés
Numéro CAS |
5660-98-0 |
|---|---|
Nom du produit |
6-Methyl-2,4-bis(4-nitrophenyl)quinazoline |
Formule moléculaire |
C21H14N4O4 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
6-methyl-2,4-bis(4-nitrophenyl)quinazoline |
InChI |
InChI=1S/C21H14N4O4/c1-13-2-11-19-18(12-13)20(14-3-7-16(8-4-14)24(26)27)23-21(22-19)15-5-9-17(10-6-15)25(28)29/h2-12H,1H3 |
Clé InChI |
DCDQOOXOCBKDCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




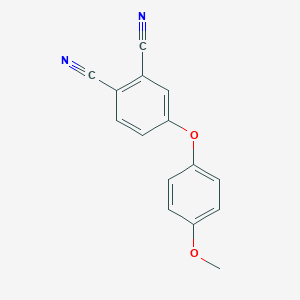
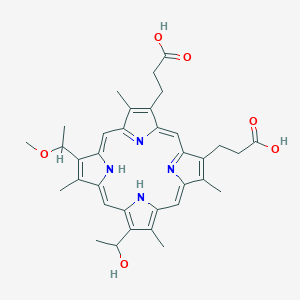


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


